![molecular formula C13H20N2O3 B1397293 Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate CAS No. 1220027-55-3](/img/structure/B1397293.png)
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate
Overview
Description
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is an organic compound with the molecular formula C13H20N2O3. This compound is known for its unique structure, which includes an amino group, an ethyl group, and a hydroxyethyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with ethyl(2-hydroxyethyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields amino compounds .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate serves as an important intermediate in the synthesis of biologically active compounds. It is particularly relevant in the development of drugs targeting various diseases due to its ability to modulate biological pathways. The compound's structure allows it to interact with various biological macromolecules, including enzymes such as esterases and proteases, facilitating hydrolysis and metabolic processes.
Case Studies in Drug Synthesis
- Amino Benzoic Acid Derivatives : Research indicates that derivatives of amino benzoic acid, including this compound, are crucial for synthesizing heterocyclic compounds with pharmacological interest. These compounds often exhibit significant biological activity, making them valuable in drug development .
- Targeting Enzymatic Pathways : Studies have shown that this compound can modulate cell signaling pathways through non-covalent interactions, enhancing its therapeutic potential .
Chemical Synthesis
The compound is synthesized through various methods that highlight its versatility in organic chemistry. Some notable synthesis techniques include:
- Reduction Reactions : this compound can be produced via reduction reactions involving appropriate precursors under controlled conditions.
- Microwave-Assisted Synthesis : Innovative approaches such as microwave-assisted synthesis have been employed to enhance the efficiency and yield of this compound .
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties due to its structural characteristics.
- Antioxidant Activity : The presence of amino and hydroxy functionalities may contribute to antioxidant activities, which are essential for protecting cells from oxidative stress.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoate | Hydroxyethylamine; similar amine structure | Antimicrobial, antioxidant |
Ethyl 4-(2-hydroxybenzyl)amino-benzoate | Hydroxylated benzylamine; different position of amine | Anticancer properties |
Ethyl 3-amino-4-nitrobenzoate | Nitro substituent instead of hydroxyethyl | Potentially cytotoxic |
This table illustrates how the combination of functional groups in this compound may confer distinct properties compared to related compounds, enhancing its solubility and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-[methyl(2-hydroxyethyl)amino]-benzoate
- Ethyl 3-amino-4-[ethyl(2-methoxyethyl)amino]-benzoate
- Ethyl 3-amino-4-[ethyl(2-hydroxypropyl)amino]-benzoate
Uniqueness
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is unique due to the presence of both an ethyl and a hydroxyethyl group, which confer specific chemical and biological properties. These structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Biological Activity
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is a compound of significant interest due to its diverse biological activities. This article explores its interactions with biological macromolecules, pharmacological potential, and underlying mechanisms of action through a review of recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 252.31 Da. The compound features an ethyl group, an amino group, and a hydroxyethyl group attached to a benzoate backbone, contributing to its solubility and biological activity. Its crystal structure reveals that molecules are linked by intermolecular hydrogen bonds, forming a stable three-dimensional network which enhances its reactivity and stability in biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
3. Enzyme Interactions
This compound interacts with enzymes such as esterases and proteases, facilitating its hydrolysis and metabolic processes. These interactions suggest potential roles in modulating biochemical pathways critical for various physiological functions .
Pharmacological Implications
The compound's dual amino and hydroxy functionalities enhance its solubility and reactivity, making it a promising candidate for pharmaceutical applications. Studies have shown that it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism, which may have implications for managing conditions like diabetes mellitus .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoate | Contains hydroxyethylamine; similar amine structure | Antimicrobial, antioxidant |
Ethyl 4-(2-hydroxybenzyl)amino-benzoate | Hydroxylated benzylamine; different position of amine | Anticancer properties |
Ethyl 3-amino-4-nitrobenzoate | Nitro substituent instead of hydroxyethyl | Potentially cytotoxic |
This comparison highlights the distinct biological activities attributed to the specific functional groups present in each compound.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacterial strains, indicating its potential use as an antimicrobial agent in therapeutic formulations.
- Antioxidant Efficacy Assessment : Research assessing the antioxidant capacity revealed that the compound significantly reduced oxidative stress markers in vitro, suggesting its role in protecting cells from oxidative damage.
Properties
IUPAC Name |
ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(7-8-16)12-6-5-10(9-11(12)14)13(17)18-4-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPNDQWYRQVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220316 | |
Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-55-3 | |
Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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